Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate
Description
Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with dimethoxy groups at positions 4 and 5, and a carboxamido-linked phenoxymethylfuran moiety at position 2. The compound’s design combines aromatic and heterocyclic elements, suggesting applications in medicinal chemistry or agrochemical research .
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[[2-(phenoxymethyl)furan-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-26-18-11-16(22(25)28-3)17(12-19(18)27-2)23-21(24)15-9-10-29-20(15)13-30-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOLHSFRPKVXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzoate core: This can be achieved through the esterification of 4,5-dimethoxy-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Reduction of the nitro group: The nitro group is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Amidation reaction: The amine is then reacted with 2-(phenoxymethyl)furan-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the esterification and reduction steps, as well as the development of more efficient catalysts and coupling agents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxymethyl derivatives.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections due to its structural similarity to known antimicrobial agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Structural Analogues with Benzofuran Moieties
- Methyl 4,5-Dimethoxy-2-[(3-Methyl-1-Benzofuran-2-yl)Carbonyl]Amino Benzoate (CAS 717872-07-6) Molecular Formula: C20H19NO6 (369.37 g/mol) vs. Target Compound (estimated C22H21NO7, ~435.41 g/mol). Key Differences: The benzofuran ring in this analog is substituted with a methyl group, whereas the target compound features a phenoxymethylfuran group. Physicochemical Impact: The target’s phenoxymethyl group likely reduces water solubility compared to the methyl-substituted analog.
Quinoline-Based Derivatives (C1–C7 Series)**
- Example: Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)Piperazin-1-yl)Benzoate (C1)
- Structural Contrast: C1 replaces the furan-carboxamide with a quinoline-carbonyl-piperazine group.
- Biological Implications: Quinoline derivatives are often explored as kinase inhibitors or antimicrobial agents, whereas furan-carboxamides may target different pathways.
Natural Products from Dalbergia cochinchinensis
- Compound 8 : 2-[4,5-Dimethoxy-2-(3-Phenyl-Trans-Allyloxy)Benzyl]-5-Hydroxy-6-Methoxy-3-Phenylbenzofuran
- Comparison: Both the target and Compound 8 share a dimethoxybenzoate backbone. However, Compound 8’s natural benzofuran-phenolic structure may confer antioxidant or anti-inflammatory properties, while the synthetic target’s phenoxymethylfuran group could enhance metabolic stability .
Tetrahydrofuran Derivatives
- Methyl 4,5-Dimethoxy-2-[(Tetrahydro-2-Furanylcarbonyl)Amino]Benzoate (CAS 774589-88-7)
- Key Difference: The tetrahydrofuran (THF) ring is saturated, reducing aromaticity but increasing conformational flexibility. This may improve membrane permeability compared to the target’s planar phenoxymethylfuran .
Table 1: Structural and Functional Comparisons
| Compound Class | Key Substituent | Molecular Weight (g/mol) | Potential Bioactivity |
|---|---|---|---|
| Target Compound | Phenoxymethylfuran | ~435.41 | Enzyme inhibition, drug intermediates |
| Benzofuran Analog (CAS 717872-07-6) | Methylbenzofuran | 369.37 | Antimicrobial, cytotoxic agents |
| Quinoline Derivatives (C1–C7) | Quinoline-piperazine | ~450–500 | Kinase inhibition, agrochemicals |
| Natural Benzofuran (Compound 8) | Phenolic benzofuran | ~500–550 | Antioxidant, anti-inflammatory |
Biological Activity
Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, cytotoxicity, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of methoxy groups, a furan ring, and a phenoxymethyl moiety. These structural features contribute to its biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Antiproliferative Activity : Studies have shown that derivatives containing the phenoxymethyl group exhibit significant antiproliferative effects against cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB-453) .
- Induction of Apoptosis : The mechanism of action often involves the induction of apoptosis in cancer cells. Morphological changes observed through microscopy and Western blotting analyses confirm this effect .
Cytotoxicity Studies
A detailed examination of the cytotoxic effects of related compounds reveals significant findings:
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 7b | MCF-7 | 10.5 | Apoptosis induction |
| 7d | MDA-MB-453 | 8.2 | Apoptosis induction |
The above data suggests that variations in the structure can lead to differences in potency and mechanism .
Case Studies
- Study on Phenoxymethyl Derivatives : A study focused on a series of phenoxymethyl derivatives demonstrated their potential as anti-breast cancer agents. The derivatives were synthesized and evaluated for their cytotoxicity against breast cancer cell lines, showing promising results for further development .
- Molecular Docking Studies : Structural-based molecular docking approaches have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. This computational analysis supports experimental findings and aids in identifying lead compounds for drug development .
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding the behavior of this compound in biological systems. Key parameters include:
- Absorption : The compound is expected to have good oral bioavailability based on its chemical structure.
- Metabolism : Preliminary studies suggest that metabolic pathways may involve cytochrome P450 enzymes.
- Excretion : Understanding the excretion routes is essential for evaluating toxicity and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
